molecular formula C33H25NO8 B14163369 Tetra-O-benzoyl-D-xylononitrile CAS No. 20744-60-9

Tetra-O-benzoyl-D-xylononitrile

Cat. No.: B14163369
CAS No.: 20744-60-9
M. Wt: 563.6 g/mol
InChI Key: QCXXHDVDQZZPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetra-O-benzoyl-D-xylononitrile is a protected sugar nitrile derivative that serves as a versatile chiral intermediate in organic synthesis and medicinal chemistry research. This compound is characterized by a nitrile group and multiple benzoyl protecting groups on a D-xylose skeleton, making it a valuable precursor for the synthesis of various bioactive molecules. A closely related L-xylose analogue has been demonstrated as a key intermediate in the synthesis of polyhydroxylated pyrrolidines, which are potent and selective glycosidase inhibitors . Such iminosugars are important pharmaceutical targets for investigating treatments for conditions like diabetes, cancer, and viral infections . The nitrile functionality offers a versatile handle for further chemical transformations, including its conversion into hydrazide groups for the construction of nitrogen-containing heterocycles . Researchers can utilize this benzoylated building block to develop novel carbohydrate-based therapeutics and probes for enzyme mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20744-60-9

Molecular Formula

C33H25NO8

Molecular Weight

563.6 g/mol

IUPAC Name

(2,3,4-tribenzoyloxy-4-cyanobutyl) benzoate

InChI

InChI=1S/C33H25NO8/c34-21-27(40-31(36)24-15-7-2-8-16-24)29(42-33(38)26-19-11-4-12-20-26)28(41-32(37)25-17-9-3-10-18-25)22-39-30(35)23-13-5-1-6-14-23/h1-20,27-29H,22H2

InChI Key

QCXXHDVDQZZPSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(C(C#N)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for Tetra O Benzoyl D Xylononitrile

Regioselective O-Benzoylation Strategies

The selective protection of hydroxyl groups in carbohydrates is a fundamental challenge in organic synthesis. For a polyol like D-xylose, achieving a specific benzoylation pattern is crucial for directing subsequent reactions.

Direct acylation of carbohydrates using an acylating agent like benzoyl chloride or benzoic anhydride (B1165640) is a common method for introducing benzoyl groups. rsc.org The regioselectivity of this reaction is highly dependent on the reaction conditions, including temperature, solvent, and the presence of catalysts. rsc.org For instance, low temperatures can favor the benzoylation of the most reactive hydroxyl group. rsc.org The inherent reactivity of the hydroxyl groups in D-xylose follows a general trend, which can be exploited under carefully controlled conditions to achieve a degree of regioselectivity. rsc.org

Catalyst SystemKey FeaturesOutcome
Iron(III) chloride/Acetylacetone/DIPEAInexpensive and common reagents.Similar or slightly lower selectivities and yields compared to using Fe(acac)3 directly. acs.org
1-Benzoylimidazole/DBUMetal-free organobase-catalyzed reaction.Highly regioselective benzoylation of primary hydroxyl groups. mdpi.com
Tetrabutylammonium (B224687) benzoate (B1203000)/Benzoic anhydrideDoes not rely on amine bases or metal-based catalysts.Leads to 2,4-diols in good yields for various methyl glycosides. rsc.org

This table presents a selection of catalytic systems for the direct regioselective benzoylation of carbohydrates.

Indirect benzoylation methods, such as transesterification, offer an alternative route to protected carbohydrates. In this approach, a benzoyl group is transferred from a donor molecule to the carbohydrate. Lipase-catalyzed transesterification has been successfully employed for the acylation of D-xylose with fatty acid vinyl esters, demonstrating high regioselectivity. nih.govfrontiersin.org For example, the use of immobilized Rhizomucor miehei lipase (B570770) can facilitate the synthesis of sugar fatty acid esters from D-xylose. mdpi.com This enzymatic approach often provides excellent control over the position of acylation, a critical factor in the synthesis of complex carbohydrate derivatives.

A novel and green approach to O-acylation involves the use of supramolecular catalysis. rsc.orgcolab.ws A system employing 18-crown-6 (B118740) in conjunction with a catalytic amount of potassium fluoride (B91410) has been shown to be effective for the O-acylation of carbohydrates under mild, base-free conditions. rsc.orgrsc.orgresearchgate.net This method avoids the use of toxic solvents like pyridine (B92270) and can lead to high yields of O-acyl, O-benzoyl, and O-propionyl derivatives. rsc.orgrsc.org The crown ether is believed to activate the acylating agent, facilitating the reaction. researchgate.net

Organotin reagents, such as dibutyltin (B87310) oxide, are powerful tools for the regioselective acylation of diols and polyols. journals.co.za The tin reagent forms a stannylene acetal (B89532) with two adjacent hydroxyl groups, activating one of them for subsequent reaction with an acylating agent like benzoyl chloride. journals.co.za The choice of solvent can significantly influence the regioselectivity of the benzoylation. For example, benzoylation in benzene (B151609) can yield different product ratios compared to reactions carried out in DME (1,2-dimethoxyethane). journals.co.za This method allows for the selective benzoylation of either axial or equatorial hydroxyl groups depending on the reaction conditions and the presence of coordinating species. journals.co.za

Conversion of D-Xylose Derivatives to the Nitrile Moiety

The introduction of the nitrile functional group is the final key step in the synthesis of Tetra-O-benzoyl-D-xylononitrile. A common and effective method involves the conversion of an aldehyde, derived from the protected D-xylose, into a nitrile.

A widely used strategy for converting aldehydes to nitriles proceeds through an aldoxime intermediate. researchgate.netsciencemadness.org The aldehyde, in this case a protected D-xylose derivative, is first reacted with hydroxylamine (B1172632) to form the corresponding aldoxime. sciencemadness.org This aldoxime is then dehydrated to yield the nitrile. sciencemadness.org Various dehydrating agents can be employed for this transformation, including thionyl chloride. youtube.com

Recent advancements have focused on developing milder and more sustainable methods for this conversion. Chemoenzymatic strategies utilizing aldoxime dehydratases offer a green alternative to traditional chemical methods. researchgate.netresearchgate.net These enzymes catalyze the dehydration of aldoximes to nitriles under mild, aqueous conditions, avoiding the need for toxic reagents. researchgate.netebi.ac.uk For instance, a one-pot chemoenzymatic process has been developed to synthesize 2-furonitrile (B73164) from xylose, which involves the formation of a 2-furaldehyde oxime intermediate followed by enzymatic dehydration. acs.org

Alternative Routes to C1-Nitrile Formation from Xylose Precursors

The introduction of a nitrile functional group at the anomeric (C1) position of xylose is a key transformation in the synthesis of this compound. While traditional methods exist, researchers have explored alternative pathways to enhance efficiency and stereocontrol.

One prominent approach involves the use of a fully protected xylose derivative as a starting material. A common precursor is a per-O-acylated xylose, such as 1-O-acetyl-2,3,4-tri-O-benzoyl-D-xylose. The cyanation of such precursors is typically achieved using a cyanide source in the presence of a Lewis acid promoter. A frequently employed cyanide reagent is trimethylsilyl (B98337) cyanide (TMSCN). The Lewis acid activates the anomeric center, facilitating the nucleophilic attack by the cyanide ion.

An alternative strategy that has been investigated for the synthesis of glycosyl cyanides from other sugars, and is applicable to xylose, involves the use of glycosyl halides as precursors. For instance, a benzoylated xylopyranosyl bromide can be reacted with a cyanide salt, such as tetrabutylammonium cyanide, to yield the corresponding glycosyl cyanide. The choice of solvent in this reaction can significantly influence the stereochemical outcome.

Furthermore, methods starting from unprotected or partially protected sugars are also being developed to streamline the synthetic sequence. These approaches often involve in situ anomeric activation followed by cyanation.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving high yields and selectivity is paramount in the synthesis of complex molecules like this compound. The optimization of reaction parameters is therefore a critical area of investigation. Key parameters that are often fine-tuned include the choice of Lewis acid, solvent, temperature, and reaction time.

Lewis Acid: The nature and strength of the Lewis acid play a crucial role in activating the anomeric center. Studies on related xylose derivatives have shown that stannic chloride (SnCl₄) can be a highly effective Lewis acid for transformations at the anomeric position of benzoylated xylose derivatives. Other Lewis acids like boron trifluoride etherate (BF₃·OEt₂) and titanium tetrachloride (TiCl₄) have also been explored, with varying degrees of success. The choice of Lewis acid can impact not only the reaction rate but also the stereoselectivity.

Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway and the stability of intermediates. Apolar solvents like dichloromethane (B109758) or acetonitrile (B52724) are commonly used for these types of glycosylation reactions. Research on the synthesis of other glycosyl cyanides has demonstrated that less polar solvents can sometimes favor higher stereoselectivity. academie-sciences.fr

Temperature: The reaction temperature is another critical parameter that requires careful control. Lower temperatures are often employed to enhance selectivity by minimizing side reactions and promoting the formation of the thermodynamically more stable product.

The interplay of these parameters is complex, and their systematic optimization is essential to develop a robust and efficient synthesis of this compound.

Stereochemical Control and Anomeric Purity in Xylonitrile Synthesis

The stereochemistry at the anomeric center is a defining feature of glycosides and their analogues, profoundly influencing their biological activity and physical properties. In the synthesis of this compound, controlling the formation of either the α- or β-anomer is a significant challenge.

The stereochemical outcome of the cyanation reaction is influenced by several factors, including the nature of the protecting groups on the sugar, the type of glycosyl donor, the reaction conditions, and the mechanism of the reaction.

Neighboring Group Participation: The presence of a participating group, such as a benzoyl group at the C2 position, can play a crucial role in directing the stereochemistry. The benzoyl group can form a transient cyclic intermediate (an oxonium ion) that blocks one face of the pyranose ring, leading to the preferential formation of the 1,2-trans product. In the case of D-xylose, this would favor the formation of the β-anomer.

The Anomeric Effect: The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric center to occupy the axial position. This effect can favor the formation of the α-anomer.

The final anomeric ratio is often a result of the interplay between these and other steric and electronic effects. The choice of solvent and Lewis acid can also modulate the balance between these competing effects. For instance, non-coordinating solvents may favor stereochemical outcomes dictated by neighboring group participation, while coordinating solvents might influence the equilibrium between anomers.

Advanced Spectroscopic Characterization of Tetra O Benzoyl D Xylononitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the three-dimensional structure of organic molecules in solution. For a comprehensive analysis of Tetra-O-benzoyl-D-xylononitrile, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a benzoylated carbohydrate like this compound is expected to show distinct regions. The aromatic protons of the four benzoyl groups would appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the xylose core would resonate in the mid-field region, generally between 3.5 and 6.0 ppm. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the benzoyl carbonyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the number and types of carbon atoms. For this compound, distinct signals are expected for the carbonyl carbons of the benzoyl groups (around 165-170 ppm), the aromatic carbons (around 128-134 ppm), the carbons of the xylose ring, and the nitrile carbon. The chemical shifts of the xylose carbons are sensitive to their stereochemistry and the presence of the bulky benzoyl protecting groups.

A representative dataset from the analogue 1,3,4,5-Tetra-O-benzoyl-α-D-tagatopyranose is presented below. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for a Benzoylated Carbohydrate Analogue mdpi.com

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-35.89 (d, J = 9.9 Hz)74.2
H-45.82 (dd, J = 9.9, 2.7 Hz)70.1
H-54.67 (dd, J = 12.3, 2.7 Hz)68.9
H-6a4.49 (d, J = 12.3 Hz)62.5
H-6b3.85 (d, J = 12.3 Hz)-
Aromatic H8.12-7.29 (m)133.8-128.5
Carbonyl C-166.1, 165.7, 165.3, 164.9

Note: This data is for 1,3,4,5-Tetra-O-benzoyl-α-D-tagatopyranose and serves as a representative example. mdpi.com

Two-dimensional NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity of the protons within the xylose ring, confirming the sequence of the sugar backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the attachment points of the benzoyl groups to the xylose core by observing correlations from the xylose protons to the carbonyl carbons of the benzoyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is crucial for determining the relative stereochemistry of the substituents on the xylose ring. For instance, strong NOE correlations between specific protons would indicate their cis relationship on the ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FTIR and Raman, provides valuable information about the functional groups present in a molecule and can also be used for conformational analysis.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The FTIR spectrum of this compound would be dominated by the strong absorption bands of the carbonyl groups and the aromatic rings of the benzoyl moieties.

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2250Nitrile (C≡N)Stretching
~1720Ester Carbonyl (C=O)Stretching
~1600, ~1450Aromatic C=CStretching
~1270, ~1100C-O (Ester)Stretching
~3100-3000Aromatic C-HStretching
~3000-2850Aliphatic C-HStretching

The presence of a sharp band around 2250 cm⁻¹ would be a clear indicator of the nitrile functional group. The strong ester carbonyl stretch around 1720 cm⁻¹ is characteristic of the benzoyl groups.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and for obtaining a unique "molecular fingerprint."

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Studies

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. researchgate.net For this compound, HRMS would be used to confirm its molecular formula, C₃₃H₂₃NO₈.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For nitriles, a common fragmentation pathway involves the loss of the CN group (M-26). miamioh.edu In the case of this compound, fragmentation would also likely involve the loss of benzoyl groups (C₇H₅O) and subsequent fragmentation of the xylose core. The exact mass measurements of the molecular ion and the fragment ions can be used to deduce their elemental compositions, further confirming the structure of the molecule.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration and Conformation

Chiroptical spectroscopy provides critical insights into the three-dimensional structure of chiral molecules like this compound, enabling the determination of both its absolute configuration and its preferred conformation in solution. The four benzoyl groups in the molecule are not merely protecting groups; they are powerful chromophores that are instrumental for analysis by Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

The underlying principle for the chiroptical analysis of this compound is the exciton (B1674681) coupling model. The benzoyl groups possess a strong π → π* electronic transition around 230-240 nm. When these groups are held in a chiral scaffold, as provided by the D-xylononitrile backbone, their transition dipole moments interact spatially. This interaction, known as exciton coupling or Davydov coupling, results in a splitting of the excited state energy levels.

In ECD spectroscopy, this splitting manifests as a characteristic signal called a "couplet," which consists of two adjacent Cotton effects of opposite signs. The sign of the ECD couplet (i.e., which Cotton effect is at higher energy) is directly related to the chirality, or handedness, of the spatial arrangement of the interacting chromophores. A positive exciton couplet (positive Cotton effect at lower wavelength, negative at higher wavelength) indicates a right-handed (P-helicity) arrangement of the transition dipoles, while a negative couplet indicates a left-handed (M-helicity) arrangement.

The absolute configuration of the stereocenters (C-2, C-3, and C-4) dictates the possible low-energy conformations of the sugar derivative. By comparing the experimental ECD spectrum with spectra predicted for different conformations and configurations using quantum chemical calculations (typically Time-Dependent Density Functional Theory, or TDDFT), a definitive assignment of the absolute configuration can be achieved. nih.gov This computational approach involves calculating the Boltzmann-averaged ECD spectrum of the most stable conformers for a given absolute configuration and matching it to the experimental data. nih.gov

Optical Rotatory Dispersion (ORD) provides complementary information. The ORD spectrum shows the change in optical rotation as a function of wavelength. The exciton coupling that gives rise to ECD couplets also produces complex Cotton effects in the ORD spectrum, in accordance with the Kronig-Kramers relations. The sign and amplitude of these Cotton effects can also be used to deduce conformational and configurational information.

A hypothetical ECD spectrum for this compound, assuming a specific dominant conformation, would exhibit characteristic features that can be interpreted to confirm its structure.

Illustrative ECD Spectral Data for this compound

Wavelength (nm)Molar Ellipticity (Δε)Interpretation
~245+15Positive Cotton effect, part of an exciton couplet.
~230-20Negative Cotton effect, completing the exciton couplet.
~220+10Additional Cotton effect from other electronic transitions.

Note: The data in this table is illustrative and represents a plausible ECD spectrum based on the principles of exciton coupling for poly-benzoates. The signs and magnitudes are hypothetical and would need to be confirmed by experimental measurement.

The combination of ECD and ORD, supported by computational modeling, provides an exceptionally powerful, non-destructive method for the complete stereochemical assignment of complex molecules like this compound.

Computational and Theoretical Investigations of Tetra O Benzoyl D Xylononitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic properties and potential reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, energies, and a host of other electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For Tetra-O-benzoyl-D-xylononitrile, DFT is an invaluable tool for determining its most stable three-dimensional structure, a process known as geometry optimization. Functionals such as B3LYP or ωB97X-D, combined with a suitable basis set like 6-311G(d,p), are commonly employed for such tasks. rsc.orgresearchgate.net These calculations would seek to find the minimum energy conformation of the molecule by iteratively adjusting the positions of its atoms.

A hypothetical table of optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted by DFT calculations, is presented below.

ParameterAtom Pair/GroupPredicted Value
Bond LengthC1-C21.53 Å
C≡N1.15 Å
C=O (benzoyl)1.22 Å
Bond Angle∠C1-C2-C3110.5°
∠C1-C(N)-N178.0°
Dihedral AngleH1-C1-C2-H2~60° (gauche)
C2-C1-O5-C5~-65°

These are representative values and would be precisely determined by actual DFT calculations.

Beyond geometry, DFT calculations also provide the total electronic energy of the molecule, which is crucial for comparing the relative stabilities of different conformers or isomers.

Ab Initio Methods for High-Accuracy Electronic Structure

For even greater accuracy in electronic structure calculations, ab initio methods can be employed. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)), are based on first principles without the empirical parameterization inherent in some DFT functionals. nih.gov While computationally more demanding, they can provide benchmark-quality energies and properties.

An ab initio calculation on this compound would provide a more refined picture of its electron distribution, ionization potential, and electron affinity. This level of theory is particularly useful for studying subtle electronic effects, such as the influence of the electron-withdrawing benzoyl and nitrile groups on the electron density of the xylose core.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of a molecule over time. libretexts.orgchemistrysteps.com By simulating the motion of atoms based on a classical force field, MD can reveal the different shapes a molecule can adopt and the transitions between them.

For this compound, an MD simulation would typically be run in a solvent box (e.g., chloroform (B151607) or water) to mimic experimental conditions. The simulation would track the trajectory of each atom over nanoseconds or even microseconds, providing a dynamic picture of the molecule's behavior. This would allow for the analysis of:

Conformational Flexibility: How the pyranose ring puckers and how the benzoyl groups rotate.

Solvent Interactions: How solvent molecules arrange around the solute and form intermolecular interactions.

The results of an MD simulation can be used to generate a Ramachandran-like plot for the key dihedral angles, illustrating the most populated conformational states.

In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. wikipedia.org Predicting NMR chemical shifts computationally involves calculating the magnetic shielding of each nucleus. This can be done using DFT methods, often with specialized functionals and basis sets. rsc.orgrsc.orgnih.gov For carbohydrates and their derivatives, empirical and database-driven approaches, such as the CASPER program, have also proven to be highly effective. rsc.org

A hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for this compound is shown below. The accuracy of such predictions is generally good, with mean absolute errors often less than 2.0 ppm for ¹³C and 0.2 ppm for ¹H.

AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
C1~90~5.8
C2~72~5.5
C3~74~5.9
C4~70~5.6
C5~68~4.2
CN~117-
C=O (benzoyl)~165-
Aromatic C-H~128-134~7.3-8.1

These values are illustrative and depend on the specific computational method and solvent model used.

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These calculated frequencies are typically scaled by an empirical factor to better match experimental data. For this compound, the predicted IR spectrum would show characteristic peaks for the C≡N stretch (around 2250 cm⁻¹), the C=O stretch of the benzoyl esters (around 1720 cm⁻¹), and C-O stretches (around 1250 cm⁻¹).

Mechanistic Insights via Transition State Modeling of Key Transformations

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the transition states of chemical reactions, chemists can understand the energy barriers and pathways involved. rsc.org For this compound, a key transformation of interest would be reactions involving the nitrile group.

The nitrile group can undergo nucleophilic addition. libretexts.org For example, its hydrolysis to a carboxylic acid or an amide under acidic or basic conditions is a fundamental reaction. libretexts.orgchemistrysteps.compressbooks.pub Using DFT, the transition state for the attack of a water molecule or a hydroxide (B78521) ion on the electrophilic carbon of the nitrile can be located. The calculated energy of this transition state provides the activation energy for the reaction, offering a quantitative measure of its feasibility.

Furthermore, modeling the transition states for glycosylation reactions, where the nitrile might be involved or the benzoyl groups might influence the stereochemical outcome, can provide crucial insights for synthetic chemists. rsc.orgmpg.de These models can help in rationalizing and predicting the stereoselectivity of such complex reactions.

Chemical Reactivity and Derivatization of Tetra O Benzoyl D Xylononitrile

Selective Deprotection Strategies of Benzoyl Esters

The benzoyl ester groups in Tetra-O-benzoyl-D-xylononitrile are generally stable but can be removed under specific conditions. These protecting groups are widely used in carbohydrate chemistry due to their robustness and influence on the reactivity of the sugar. rsc.org The selective removal of one or more of these groups is a key challenge, enabling the synthesis of partially protected building blocks for more complex structures. rsc.orgnih.gov

Differential Hydrolytic Cleavage (Acid/Base Catalyzed)

Hydrolysis of ester bonds using acid or base catalysis is a fundamental deprotection method.

Base-Catalyzed Hydrolysis (Saponification) : The use of strong bases like sodium hydroxide (B78521) in an aqueous or alcoholic solvent will hydrolyze the benzoyl esters to form sodium benzoate (B1203000) and the corresponding polyhydroxylated nitrile. This method is typically non-selective and, under sufficiently harsh conditions, leads to the cleavage of all four ester groups. The vigorous conditions required for complete hydrolysis can also affect the nitrile group. arkat-usa.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis : Benzoyl esters exhibit moderate stability towards acidic conditions. rsc.org While strong aqueous acid will lead to non-selective cleavage, mild acidic conditions have been reported for the chemoselective deacetylation of mixed acetyl/benzoyl-protected carbohydrates, suggesting that carefully controlled acidic hydrolysis could potentially achieve differential debenzoylation. acs.org However, achieving high regioselectivity through hydrolysis remains a significant synthetic challenge.

Reductive Removal of Benzoyl Groups

While less common than for benzyl (B1604629) ethers, reductive methods can be employed to cleave benzoyl esters. This process is distinct from the hydrogenolysis of benzyl ethers, as it involves the cleavage of a C-O bond of an ester rather than an ether.

Catalytic Hydrogenolysis : Benzylic esters can be cleaved by catalytic hydrogenolysis, a reaction where the substrate is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). acsgcipr.org This method results in the formation of the free hydroxyl group and toluene. Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) in place of H₂ gas, is also an effective alternative. acsgcipr.org

Chemical Reduction : Treatment with nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165) in methanol (B129727), has been shown to chemoselectively cleave benzyl esters at ambient temperature. organic-chemistry.org This method is noteworthy for its high yield and tolerance of other functional groups, including other types of esters (methyl, ethyl) and benzyl ethers. organic-chemistry.org

Table 1: Reductive Deprotection of Benzoyl Esters
MethodReagents & ConditionsProductsSelectivity NotesReference
Catalytic HydrogenolysisH₂, Pd/C, Solvent (e.g., EtOH, EtOAc)Free Hydroxyl + TolueneCleaves benzylic esters. May also reduce other functional groups like nitriles depending on the catalyst and conditions. acsgcipr.org
Transfer Hydrogenolysis1,4-Cyclohexadiene, Pd/C, Solvent (e.g., EtOH)Free Hydroxyl + Toluene + Benzene (B151609)A milder alternative to using H₂ gas. acsgcipr.org
Nickel Boride ReductionNiCl₂, NaBH₄, Methanol, Room TemperatureFree Hydroxyl + Benzyl AlcoholChemoselective for benzyl esters. Other esters and benzyl ethers are not affected. organic-chemistry.org

Transesterification-Mediated Deprotection

Transesterification is the most common and efficient method for the complete removal of acyl protecting groups from carbohydrates.

Zemplén Deacetylation/Debenzoylation : This classic method involves treating the protected carbohydrate with a catalytic amount of sodium methoxide (B1231860) in anhydrous methanol at room temperature. rsc.orgnih.govrsc.org The reaction is a base-catalyzed transesterification where the benzoyl esters are converted to methyl benzoate, liberating the free hydroxyl groups on the sugar scaffold. While often referred to as "Zemplén deacetylation," the conditions are effective for other acyl groups, including benzoates. researchgate.net Typically, the reaction is run until all ester groups are cleaved, making it a non-selective method for complete deprotection. researchgate.net However, in some complex oligosaccharides, partial or selective deacylation has been observed where ester groups at sterically hindered or isolated positions are retained longer than others. researchgate.net

Table 2: Transesterification for Deprotection
MethodReagents & ConditionsMechanismSelectivity NotesReference
Zemplén Debenzoylationcat. NaOMe, Anhydrous MeOH, Room TemperatureBase-catalyzed transesterificationGenerally non-selective, leading to complete removal of all benzoyl groups. Selectivity is sometimes possible based on steric hindrance. rsc.orgresearchgate.netresearchgate.net

Functional Group Interconversions of the Nitrile Moiety

The C1 nitrile group is a versatile functional handle. It is at the same oxidation state as a carboxylic acid and can be transformed through reduction or hydrolysis. lumenlearning.com

Reduction of Nitrile to Amine and Related Derivatives

Reduction of the nitrile group provides a direct route to primary amines. The choice of reducing agent is critical to avoid the simultaneous reduction of the benzoyl ester protecting groups.

Non-selective Reduction with Hydride Reagents : Strong reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce nitriles to primary amines. libretexts.orgdoubtnut.comlibretexts.org The reaction involves two successive additions of a hydride ion. chemistrysteps.com However, LiAlH₄ is a powerful reagent that will also reduce the benzoyl esters to the corresponding benzyl alcohols. Therefore, treatment of this compound with LiAlH₄ would result in the formation of a fully deprotected amino-alcohol.

Selective Reduction by Catalytic Hydrogenation : Catalytic hydrogenation is a highly effective method for the selective reduction of a nitrile in the presence of esters. researchgate.net Using catalysts such as Raney Nickel, Raney Cobalt, or Platinum under a hydrogen atmosphere, the nitrile can be converted to a primary amine while leaving the benzoyl ester groups intact. libretexts.orgresearchgate.net This chemoselectivity makes it the preferred method for synthesizing the corresponding 1-amino-1-deoxy-2,3,4,5-tetra-O-benzoyl-D-xylonitrile.

Selective Reduction with Boranes : Certain borane (B79455) reagents can also achieve selective reduction. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of LiBH₄ can reduce nitriles. nih.gov This system has been shown to selectively reduce activated nitriles in the presence of esters at room temperature. nih.gov

Table 3: Reduction of the Nitrile Moiety
MethodReagents & ConditionsProductSelectivity vs. Benzoyl EstersReference
Hydride Reduction1. LiAlH₄, Et₂O or THF 2. H₂O or Acid WorkupPrimary Amine (with concomitant ester reduction)Non-selective: Reduces both nitrile and esters. chemistrysteps.comresearchgate.net
Catalytic HydrogenationH₂, Raney Ni (or Pt, Pd, Raney Co), Solvent, Heat/PressurePrimary AmineHighly selective: Reduces nitrile, leaves esters intact. libretexts.orgresearchgate.net
Borane ReductionBH₂N(iPr)₂, cat. LiBH₄, THFPrimary AmineSelective for activated nitriles over esters at 25°C. nih.gov

Hydrolysis of Nitrile to Carboxylic Acid or Amide

Hydrolysis of the nitrile group offers a pathway to C-glycosyl amides or carboxylic acids. The reaction proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid (or its carboxylate salt). chemistrysteps.com

Acid-Catalyzed Hydrolysis : Heating the nitrile under reflux with a strong aqueous acid, such as hydrochloric or sulfuric acid, results in complete hydrolysis to the corresponding carboxylic acid. chemguide.co.uklibretexts.org The reaction proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water, eventually forming an amide intermediate that is subsequently hydrolyzed. lumenlearning.comyoutube.com Given the strong acidic conditions and heat required, this process will invariably cleave all the benzoyl ester protecting groups as well. The final product would therefore be the unprotected D-xylonic acid.

Base-Catalyzed Hydrolysis : Heating the nitrile under reflux with a strong aqueous base, such as sodium hydroxide, also leads to the carboxylic acid, which is isolated as its carboxylate salt (e.g., sodium xylonate). chemguide.co.uklibretexts.org The mechanism involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com Similar to the acidic method, these conditions will also saponify the benzoyl esters. To obtain the free D-xylonic acid, a final acidification step is required. libretexts.org

Partial Hydrolysis to Amide : Under carefully controlled, milder basic conditions, it is sometimes possible to stop the hydrolysis at the intermediate amide stage. arkat-usa.orgcommonorganicchemistry.com For example, using an alkaline solution of hydrogen peroxide can favor the formation of the amide. commonorganicchemistry.com However, achieving this selectivity without any concomitant cleavage of the base-labile benzoyl esters would be extremely challenging. Therefore, hydrolysis of this compound is most practically considered a method for producing fully deprotected D-xylonamide or D-xylonic acid.

Table 4: Hydrolysis of the Nitrile Moiety
MethodReagents & ConditionsPrimary ProductEffect on Benzoyl EstersReference
Acid-Catalyzed HydrolysisAq. HCl or H₂SO₄, Heat (Reflux)Carboxylic Acid (D-xylonic acid)Complete hydrolysis of all esters. chemguide.co.uklibretexts.org
Base-Catalyzed HydrolysisAq. NaOH or KOH, Heat (Reflux)Carboxylate Salt (e.g., Sodium xylonate)Complete saponification of all esters. chemguide.co.ukchemistrysteps.com
Partial HydrolysisAlkaline H₂O₂, Mild HeatingAmide (D-xylonamide)Partial or complete hydrolysis of esters is likely. arkat-usa.orgcommonorganicchemistry.com

Nucleophilic Additions and Cycloadditions Involving the Nitrile Group

The nitrile group at the anomeric position of this compound serves as a primary site for chemical modification. The carbon-nitrogen triple bond renders the carbon atom electrophilic, making it susceptible to attack by a variety of nucleophiles. libretexts.org This reactivity allows for the conversion of the nitrile into several other important functional groups.

Nucleophilic Additions:

The nitrile can undergo addition reactions with organometallic reagents, such as Grignard reagents or organolithium compounds. The initial reaction forms an imine anion, which upon hydrolysis yields a ketone. This provides a direct method for forming a C-C bond at the anomeric position.

Reduction of the nitrile group offers a pathway to primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation through two successive nucleophilic additions of a hydride ion. libretexts.org The reaction first produces an imine anion intermediate, which is further reduced to a dianion and then protonated during aqueous workup to yield the primary amine. libretexts.org Alternatively, using a bulkier, less reactive hydride reagent like diisobutylaluminium hydride (DIBALH) typically allows for the reaction to be stopped at the imine stage, which is then hydrolyzed to an aldehyde upon workup. libretexts.org

Hydrolysis of the nitrile under acidic or basic conditions can convert it to a carboxylic acid or a primary amide. libretexts.org Base-catalyzed hydrolysis, for example, involves the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon, followed by protonation to form an imidic acid, which tautomerizes to an amide. libretexts.org Further hydrolysis of the amide leads to the formation of a carboxylate salt, with the nitrogen atom eliminated as ammonia. libretexts.org

Reaction Type Reagent(s) Expected Product Functional Group Notes
Grignard Reaction 1. R-MgBr2. H₃O⁺KetoneForms a new carbon-carbon bond at the anomeric position.
Reduction to Amine 1. LiAlH₄2. H₂OPrimary Amine (-CH₂NH₂)Complete reduction of the nitrile. libretexts.org
Reduction to Aldehyde 1. DIBALH2. H₂OAldehyde (-CHO)Partial reduction followed by hydrolysis. libretexts.org
Hydrolysis to Acid H₃O⁺ or NaOH, H₂O then H₃O⁺Carboxylic Acid (-COOH)Proceeds via an amide intermediate. libretexts.org

Cycloaddition Reactions:

The nitrile group can also participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. For instance, in [3+2] cycloadditions with azides, it can form tetrazole rings. While the Diels-Alder [4+2] cycloaddition typically involves a carbon-carbon double or triple bond as the dienophile, nitriles can participate in hetero-Diels-Alder reactions. youtube.com These reactions, often requiring thermal or photochemical conditions, allow for the synthesis of six-membered heterocyclic rings containing nitrogen. youtube.com The feasibility of such reactions with this compound would depend on the specific diene and reaction conditions employed.

Targeted Modifications of the D-Xylose Pyranose/Furanose Scaffold

Modifications to the sugar ring itself are governed by the presence and stability of the benzoyl protecting groups.

Selective Functionalization at Unprotected Positions (if applicable)

The designation "Tetra-O-benzoyl" implies that all four hydroxyl groups of the D-xylose core are acylated. Consequently, there are no free hydroxyl groups on the pyranose or furanose scaffold available for direct, selective functionalization. Any modification to the sugar ring would first necessitate a regioselective deprotection strategy to unmask one or more hydroxyl groups. While methods for selective deacylation of protected sugars exist, specific protocols for this compound are not prominently documented.

Ring-Opening and Ring-Closing Reactions

The pyranose or furanose ring of this compound is generally stable under neutral and mildly acidic or basic conditions. The benzoyl groups confer significant stability to the glycosidic linkage. However, ring-opening could potentially be induced under harsh hydrolytic conditions (strong acid or base), which would cleave the glycosidic bond at the anomeric center. researchgate.net Such a reaction would likely be accompanied by the non-selective removal of the benzoyl protecting groups, leading to a complex mixture of products.

Controlled ring-opening reactions, such as those seen in the conversion of cyclic ethers or epoxides, are not typically observed for the carbohydrate ring itself under standard conditions. cas.cnmdpi.com Specific methodologies designed to induce controlled ring-opening or ring-closing reactions on the xylose scaffold of this particular molecule have not been detailed in the surveyed literature.

Glycosylation Studies (if the nitrile can be modified to a leaving group at the anomeric center)

For this compound to be used in glycosylation, the anomeric nitrile must be converted into a suitable glycosyl donor—a group that can be easily displaced by a nucleophile (the glycosyl acceptor). The nitrile itself is not a leaving group.

A plausible, though theoretical, pathway to a glycosyl donor involves the chemical transformations of the nitrile group as described previously. For example:

Reduction and Conversion: The nitrile could be reduced to a primary amine using LiAlH₄. libretexts.org This amine could then potentially be converted into a diazonium salt, a leaving group, although this is often challenging for primary alkyl amines.

Hydrolysis and Activation: The nitrile could be hydrolyzed to a carboxylic acid. libretexts.org The resulting glycosyl carboxylate could then be activated for glycosylation, or more likely, converted into a more reactive species like a glycosyl halide (e.g., bromide or fluoride) or a trichloroacetimidate, which are common and effective glycosyl donors.

Applications of Tetra O Benzoyl D Xylononitrile As a Synthetic Building Block

Precursor in the Synthesis of Complex Oligosaccharides and Glycoconjugates

The construction of complex oligosaccharides and glycoconjugates relies on the sequential coupling of well-defined monosaccharide building blocks. In this context, Tetra-O-benzoyl-D-xylononitrile serves as a potential precursor to xylose-containing structures. The benzoyl groups provide stable protection for the hydroxyl functions, preventing unwanted side reactions during synthesis, while the anomeric nitrile offers a unique handle for transformation into a glycosyl donor or acceptor.

The nitrile group can be hydrolyzed to a hemiacetal, which can then be converted into a variety of glycosyl donors, such as trichloroacetimidates or glycosyl halides. These activated intermediates are essential for forming glycosidic bonds. Alternatively, selective deprotection of one benzoyl group could yield a glycosyl acceptor, ready to be coupled with another sugar unit. While direct glycosylation using a nitrile as a leaving group is not standard, its conversion to more conventional functionalities is a key strategy. This stepwise approach allows for the controlled assembly of oligosaccharides that are crucial components of glycoproteins and glycolipids.

Chiral Auxiliary in Asymmetric Organic Transformations

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the D-xylose backbone in this compound makes it an excellent candidate for use as a chiral auxiliary. The well-defined three-dimensional arrangement of its bulky benzoyl groups can effectively shield one face of a reactive center, directing an incoming reagent to the opposite face with high selectivity. wikipedia.orgwilliams.edu

For instance, the nitrile group could be reduced to a primary amine. This amine could then be acylated and used in stereoselective transformations such as aldol (B89426) additions or alkylations, similar to the well-established Evans oxazolidinone auxiliaries. williams.edu After the desired stereocenter has been created, the chiral auxiliary (the xylose moiety) can be cleaved and potentially recycled. williams.edu The predictable stereocontrol offered by such sugar-based auxiliaries is a powerful tool in the asymmetric synthesis of pharmaceuticals and other fine chemicals. scielo.org.mx

Table 1: Potential Asymmetric Reactions Utilizing a Xylose-Derived Chiral Auxiliary

Reaction TypeProchiral SubstrateReagentPotential Outcome
Aldol AdditionAcyl-xylamine derivativeAldehydeDiastereoselective formation of β-hydroxy carbonyl compound
AlkylationEnolate of acyl-xylamineAlkyl HalideDiastereoselective α-alkylation
Diels-AlderAcrylate ester of xylosamineDieneDiastereoselective cycloaddition

Scaffold for the Construction of Heterocyclic Systems and Non-Carbohydrate Analogues

The rigid, stereochemically rich framework of this compound serves as an excellent scaffold for synthesizing novel heterocyclic compounds and non-carbohydrate structures. The nitrile group is a particularly versatile functional group for this purpose, as it can participate in a variety of cyclization reactions.

For example, the nitrile can react with azides to form tetrazoles or with other difunctional molecules to construct more complex ring systems. The synthesis of complex isothiobiurets from benzoylated glucopyranosyl precursors demonstrates how protected sugars can be starting points for elaborate heterocyclic systems. researchgate.net Similarly, the xylose derivative can be manipulated to create carbocyclic or other non-sugar analogues while retaining the original stereochemical information from the sugar core. This strategy is valuable for creating "carbohydrate mimics" that may have enhanced stability or novel biological activity compared to their natural counterparts.

Intermediate in the Preparation of Modified Nucleoside and Nucleotide Analogues

Modified nucleosides are cornerstones of antiviral and anticancer therapies. Their synthesis often requires the coupling of a modified nucleobase with a protected sugar moiety. This compound is a potential intermediate for the synthesis of xylose-based nucleoside analogues.

The synthesis pathway would typically involve the transformation of the anomeric nitrile into a functional group suitable for coupling with a nucleobase, such as a halide or an acetate. Following the coupling reaction, the benzoyl protecting groups can be removed under basic conditions to yield the final modified nucleoside. The use of radical reactions to introduce substituents at the 4'-position of nucleosides highlights the importance of versatile intermediates in accessing novel structures. nih.gov The xylose scaffold, as opposed to the more common ribose or deoxyribose, can lead to nucleoside analogues with unique three-dimensional shapes, potentially offering different biological activities or improved therapeutic profiles.

Table 2: Research Findings on Synthesis of Modified Nucleosides

Intermediate TypeKey TransformationResulting AnaloguePotential Application
4'-Carbon Radicalβ-fragmentation or 1,5-HAT4'-Substituted NucleosidesAntiviral Drugs nih.gov
Protected XyloseGlycosylation with NucleobaseXylonucleosidesOligonucleotide Therapeutics
Protected GlucosideCoupling and CyclizationDithiazolidine NucleosidesAntimicrobial Agents researchgate.net

Development of Novel Xylose-Based Molecular Probes and Ligands

Molecular probes and ligands are essential tools in chemical biology for studying and modulating the function of biomolecules. The D-xylose framework of this compound can be elaborated to create such molecules. The nitrile group can be reduced to a primary amine, which serves as a convenient attachment point for fluorescent dyes, affinity tags (like biotin), or other reporter groups.

Furthermore, the fully protected xylose derivative can be deprotected selectively to expose specific hydroxyl groups for modification. This allows for the synthesis of a library of xylose-based ligands with varying substitution patterns. These ligands can then be screened for their ability to bind to specific proteins or receptors, such as xylosidases or carbohydrate-binding proteins (lectins). The development of such probes is crucial for understanding the role of xylose in biological systems and for developing new diagnostic and therapeutic agents. The synthesis of L-glucose derivatives from D-glucose precursors illustrates the power of stereochemical manipulation of sugars to create novel molecular tools. elsevierpure.com

Advanced Methodological Considerations in Research on Tetra O Benzoyl D Xylononitrile

Principles of Green Chemistry in Synthetic Protocol Design

The application of green chemistry principles is crucial for developing sustainable and safer synthetic routes for complex molecules. acs.orgasbcnet.org These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemicals, and energy efficiency. acs.orgmsu.edu

Key green chemistry considerations applicable to the synthesis of Tetra-O-benzoyl-D-xylononitrile include:

Atom Economy: Synthetic designs should aim to incorporate the maximum number of atoms from the reactants into the final product. acs.org For instance, the benzoylation step should be optimized to minimize the formation of by-products.

Use of Safer Solvents: Traditional solvents used in carbohydrate chemistry, such as pyridine (B92270) for benzoylation, are often toxic. Green chemistry encourages the selection of solvents that are less hazardous to human health and the environment. skpharmteco.com Research into alternative solvent systems is a key aspect of making carbohydrate synthesis more sustainable.

Catalysis over Stoichiometric Reagents: Catalytic reagents are preferred over stoichiometric ones as they are used in smaller quantities and can often be recycled, reducing waste. acs.orgyoutube.com The use of organocatalysts or recyclable metal-based catalysts for benzoylation aligns with this principle. nih.govmdpi.com

Reduction of Derivatives: Minimizing the use of protecting and deprotecting groups simplifies the synthetic process, requires fewer reagents, and generates less waste. acs.orgyoutube.com While the target molecule is itself a protected derivative, strategies that achieve regioselective functionalization on an unprotected or minimally protected starting sugar like D-xylose are highly desirable. nih.govrsc.org

Implementation of Flow Chemistry for Scalable Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for scalability, reproducibility, and safety. thieme-connect.de This technology is increasingly applied in glycochemistry for glycosylation, deprotection, and the synthesis of complex carbohydrate derivatives. acs.orgnih.gov

For a multi-step synthesis like that of this compound, flow chemistry provides:

Precise Control: Microreactor technology allows for impeccable and reproducible control over critical reaction parameters such as temperature, residence time, and mixing. thieme-connect.de This is particularly beneficial for sensitive reactions common in carbohydrate chemistry.

Enhanced Safety: The small reaction volumes within a flow system improve heat transfer and minimize the risks associated with exothermic reactions or the handling of hazardous reagents.

Improved Yield and Selectivity: By optimizing parameters in a flow system, it is often possible to achieve higher yields and better stereoselectivity compared to batch procedures. acs.orgnih.gov For example, a flow reaction for a Wittig-Michael tandem reaction on a xylose derivative showed improved yield and stereoselectivity over the batch process by enabling higher temperatures and pressures. acs.orgnih.gov

Scalability: Once a process is optimized on a small scale, it can be scaled up for academic research purposes by simply running the system for a longer duration or by using parallel reactors. researchgate.net

Below is an interactive table illustrating hypothetical flow chemistry parameters for a key synthetic step, based on data from related carbohydrate syntheses. bohrium.comnih.gov

Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The regioselective benzoylation of the four hydroxyl groups of a xylose derivative and the subsequent introduction of a nitrile group are critical steps where catalysis plays a pivotal role. Modern catalysis aims to replace toxic reagents and improve reaction efficiency and selectivity.

Organocatalysis for Benzoylation: Metal-free organocatalysts have been developed for the regioselective benzoylation of carbohydrates. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the selective benzoylation of primary hydroxyl groups using 1-benzoylimidazole as the acylating agent. mdpi.com Amine catalysts like Et3N and 4-pyrrolidinopyridine (B150190) have also been used with benzoyl cyanide (BzCN) to achieve regioselective protection of various glycopyranosides, showcasing unique reactivity compared to traditional methods. researchgate.netrsc.org

Iron-Based Catalysis: A significant green chemistry advancement is the use of inexpensive and non-toxic iron salts as catalysts. FeCl3, in the presence of acetylacetone, can catalyze the regioselective benzoylation of diols in carbohydrates, likely by forming an active [Fe(acac)3] complex in situ. nih.govnih.gov This method provides a more environmentally friendly alternative to traditional organotin reagents. nih.gov

Acid Catalysis: Simple acid catalysis remains a powerful tool. For example, the hydrolysis of fully benzylated glycosides to yield the free anomeric hydroxyl group can be achieved by heating in a mixture of dilute hydrochloric acid and acetic acid. google.com This type of step could be essential in a synthetic sequence leading to this compound.

Process Optimization and Scale-Up for Academic Research Purposes

Optimizing a synthetic process involves systematically varying reaction conditions to maximize yield and purity while minimizing reaction time and cost. Scaling up a synthesis from milligram to gram quantities for academic research requires careful consideration of these optimized parameters. researchgate.net

A typical optimization study for a benzoylation step might investigate the following variables, as demonstrated in studies on related sugars:

Reagent Equivalents: The molar ratio of the benzoylating agent (e.g., benzoyl chloride) to the sugar substrate.

Catalyst Loading: The amount of catalyst used, which should be minimized for cost and environmental reasons.

Temperature: Lowering the temperature can sometimes enhance selectivity, while higher temperatures can increase reaction rates.

Solvent: The choice of solvent can dramatically affect solubility, reaction rate, and selectivity.

Reaction Time: The duration required for the reaction to reach completion.

The following interactive table presents data adapted from an optimization study for the regioselective benzoylation of a sugar, illustrating how these parameters can be systematically adjusted to improve the outcome of the reaction.

For scale-up, purification methods also require optimization. While laboratory-scale reactions often rely on column chromatography, larger-scale academic preparations may benefit from crystallization or techniques like tangential flow ultrafiltration, which can be more efficient for removing impurities and concentrating the product. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.